molecular formula C16H23N3O4S B12940517 tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate

tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate

Cat. No.: B12940517
M. Wt: 353.4 g/mol
InChI Key: SNSMNWRIUGMIIW-LGMDPLHJSA-N
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Description

tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tosylhydrazone. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may convert the hydrazone group to an amine.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: May be used in the development of probes for biological studies.

    Enzyme Inhibition:

Medicine

    Drug Development: Investigated for potential therapeutic properties.

    Diagnostic Agents: Possible use in the development of diagnostic agents.

Industry

    Material Science: Applications in the development of new materials.

    Chemical Manufacturing: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl (Z)-3-(2-tosylhydrazono)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (Z)-3-(2-benzylhydrazono)pyrrolidine-1-carboxylate
  • tert-Butyl (Z)-3-(2-phenylhydrazono)pyrrolidine-1-carboxylate

Uniqueness

  • Structural Features : The presence of the tosyl group distinguishes it from other hydrazones.
  • Reactivity : Unique reactivity patterns due to the tosyl group.
  • Applications : Specific applications in catalysis and material science.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl (3Z)-3-[(4-methylphenyl)sulfonylhydrazinylidene]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23N3O4S/c1-12-5-7-14(8-6-12)24(21,22)18-17-13-9-10-19(11-13)15(20)23-16(2,3)4/h5-8,18H,9-11H2,1-4H3/b17-13-

InChI Key

SNSMNWRIUGMIIW-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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